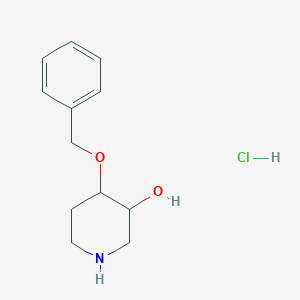

4-(Benzyloxy)piperidin-3-ol hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives as Key Synthetic Intermediates

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, stands as a cornerstone in the architecture of countless organic molecules. nih.gov This structural motif is not merely a common feature but a "privileged scaffold" in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. nih.gov Its integration into molecular structures can enhance crucial drug-like characteristics such as membrane permeability, metabolic stability, and the ability to bind effectively to biological receptors. nih.gov

Piperidine derivatives are indispensable as synthetic intermediates, serving as versatile building blocks for the construction of more complex molecular frameworks. nih.gov Their utility spans a wide array of applications, from the pharmaceutical industry to the synthesis of agrochemicals. chembk.comrsc.org In pharmaceuticals, the piperidine nucleus is present in over twenty classes of therapeutic agents, a testament to its significance in drug design. nih.gov Many natural alkaloids, which are sources of numerous medicines, also feature this heterocyclic system. researchgate.net

The chemical versatility of the piperidine ring, particularly the basicity and nucleophilicity of its nitrogen atom, allows it to participate in a vast number of chemical reactions. chembk.com This reactivity is harnessed by organic chemists to forge new carbon-nitrogen bonds and introduce diverse functional groups, leading to a rich variety of substituted piperidines. chembk.com The development of efficient and cost-effective methods for synthesizing these substituted piperidines is a critical and ongoing objective in modern organic chemistry. nih.gov These intermediates are crucial for creating molecular diversity and are fundamental to the discovery of new active pharmaceutical ingredients with improved profiles. nih.govnih.gov

Overview of 4-(Benzyloxy)piperidin-3-ol (B13038272) Hydrochloride within Heterocyclic Chemistry

Within the extensive family of piperidine derivatives, 4-(Benzyloxy)piperidin-3-ol hydrochloride emerges as a valuable and specialized building block for organic synthesis. As a heterocyclic compound, it features the core six-membered piperidine ring, which is specifically functionalized with a hydroxyl (-OH) group at the 3-position and a benzyloxy (O-benzyl) group at the 4-position. The compound is typically supplied as a hydrochloride salt, which enhances its stability and simplifies handling as a crystalline solid.

The strategic placement of the hydroxyl and benzyloxy groups makes this molecule a highly useful intermediate. The hydroxyl group provides a reactive site for further chemical modifications, while the benzyloxy group can serve as a protected form of a phenol (B47542) or be retained in the final molecule to interact with biological targets. The stereochemistry at positions 3 and 4 adds another layer of complexity and potential for creating specific three-dimensional structures, which is often critical for biological activity.

Research in medicinal chemistry has demonstrated the utility of the benzyloxypiperidine scaffold. For instance, scientists have utilized 3- and 4-benzyloxypiperidine structures as key intermediates in the discovery and characterization of novel antagonists for the Dopamine (B1211576) D4 receptor (D4R). nih.gov In these synthetic campaigns, commercially available precursors like tert-butyl 3-hydroxypiperidine-1-carboxylate are alkylated to introduce the benzyl (B1604629) ether, followed by deprotection to yield the core piperidine intermediate. nih.gov This intermediate is then subjected to further reactions, such as N-alkylation or reductive amination, to build the final target molecules. nih.gov The benzyloxy group in these scaffolds serves a dual purpose: it acts as a synthetic handle to access more diverse analogs and helps to modulate key physicochemical properties like the calculated LogP (cLogP), which influences a compound's behavior in biological systems. nih.gov

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H18ClNO2 |

| Molar Mass | 243.73 g/mol |

| Appearance | Solid |

| Synonyms | 4-(phenylmethoxy)-3-piperidinol hydrochloride |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylmethoxypiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQCZQQAPHINOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Piperidin 3 Ol Hydrochloride

Retrosynthetic Disconnection Strategies

The retrosynthetic analysis of 4-(Benzyloxy)piperidin-3-ol (B13038272) hydrochloride reveals several potential synthetic routes. A primary disconnection across the C-N bonds of the piperidine (B6355638) ring is a common strategy. This leads to acyclic precursors that can be cyclized to form the desired heterocyclic system. For instance, a disconnection can be envisioned that breaks the N1-C2 and N1-C6 bonds, suggesting a precursor like a 1,5-dihaloamine or a related dielectrophile that can be cyclized with a primary amine.

Another key disconnection involves the functional groups on the piperidine ring. The hydroxyl and benzyloxy groups can be disconnected to reveal a piperidone precursor. Specifically, a 4-(benzyloxy)piperidin-3-one intermediate is a logical precursor, where the ketone can be stereoselectively reduced to the desired alcohol. This simplifies the synthesis to the construction of a substituted piperidin-4-one. Further disconnection of the benzyloxy group points towards a 4-hydroxypiperidin-3-one, which would require selective protection strategies.

Construction of the Piperidine Core

The formation of the central piperidine ring is a critical phase in the synthesis of 4-(Benzyloxy)piperidin-3-ol hydrochloride. Various methodologies can be employed, often starting from acyclic precursors or other heterocyclic systems.

Cyclization Reactions for Piperidine Ring Formation

One of the most prevalent methods for constructing the piperidine skeleton is through cyclization reactions. The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield a piperidin-4-one. This approach typically involves the intramolecular condensation of a diester precursor containing a nitrogen atom in the backbone.

Another effective strategy involves the reductive amination of dicarbonyl compounds. A 1,5-dicarbonyl compound can react with a primary amine, such as benzylamine, to form a dihydropyridine (B1217469) intermediate which can then be reduced to the corresponding piperidine.

Furthermore, the synthesis can commence from pyridine (B92270) derivatives. The catalytic hydrogenation of a suitably substituted pyridine, such as a 3-hydroxypyridine (B118123), can yield the corresponding piperidine. For instance, 3-hydroxypyridine can be reacted with benzyl (B1604629) chloride to form an N-benzylpyridinium salt, which is then reduced to N-benzyl-3-hydroxypiperidine. This N-protected 3-hydroxypiperidine (B146073) serves as a valuable intermediate for further functionalization.

Strategic Introduction of Hydroxyl and Benzyloxy Functionalities

With the piperidine core established, the next crucial step is the introduction of the hydroxyl and benzyloxy groups with the correct regiochemistry. If starting from a piperidin-4-one, the benzyloxy group can be introduced via a nucleophilic attack of a benzyl oxide anion. However, controlling the regioselectivity to favor the 4-position over the 2- or 6-positions is a key challenge.

A more controlled approach involves starting with a precursor that already contains a handle for one of the functionalities. For example, starting with an N-protected 4-piperidone, an α-hydroxylation reaction can be performed to introduce the hydroxyl group at the 3-position. Subsequent protection of this hydroxyl group and introduction of the benzyloxy group at the 4-position, or vice versa, requires careful strategic planning to avoid side reactions and ensure the desired connectivity.

An alternative strategy is the diastereoselective epoxidation of a tetrahydropyridine (B1245486) intermediate, followed by a regioselective ring-opening of the resulting epoxide. This can simultaneously install the hydroxyl and another functional group which can then be converted to the benzyloxy group.

Stereoselective and Asymmetric Synthetic Approaches

Controlling the stereochemistry of the two chiral centers at the C-3 and C-4 positions is paramount in the synthesis of specific stereoisomers of 4-(Benzyloxy)piperidin-3-ol. Both diastereoselective and enantioselective methods are employed to achieve this.

Diastereoselective Synthesis of Piperidine Frameworks

The relative stereochemistry between the hydroxyl and benzyloxy groups can be controlled through diastereoselective reactions. A key strategy is the diastereoselective reduction of a 4-(benzyloxy)piperidin-3-one precursor. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, favoring either the cis or trans diastereomer. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide chloride like cerium(III) chloride, is known to favor axial attack on cyclic ketones, which can lead to a specific diastereomer of the resulting alcohol.

The stereochemical outcome of the reduction is often governed by the steric hindrance posed by the substituents on the piperidine ring. The bulky N-protecting group and the benzyloxy group at the 4-position will direct the incoming hydride to the less hindered face of the ketone, leading to the preferential formation of one diastereomer.

Enantioselective Catalysis (e.g., Rh(I)-catalyzed asymmetric hydrogenation)

To obtain enantiomerically pure 4-(Benzyloxy)piperidin-3-ol, enantioselective catalytic methods are employed. Rhodium(I)-catalyzed asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates like tetrahydropyridines. researchgate.net

In this approach, a suitably substituted tetrahydropyridine precursor is hydrogenated in the presence of a chiral rhodium catalyst. The chiral ligands coordinated to the rhodium metal center create a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of a single enantiomer of the piperidine product with high enantiomeric excess.

The choice of the chiral phosphine (B1218219) ligand is critical for the success of the asymmetric hydrogenation. Ligands such as those from the DuPhos or BINAP families have been successfully used in similar transformations. The specific ligand and reaction conditions must be optimized to achieve high enantioselectivity for the desired stereoisomer of 4-(Benzyloxy)piperidin-3-ol.

Biocatalytic Transformations and Enzymatic Resolution of Racemic Intermediates

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is a prominent technique used to separate racemic mixtures of chiral piperidine intermediates. This approach typically involves the use of hydrolase enzymes, such as lipases or esterases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.netcore.ac.uk

For instance, a racemic mixture of a precursor, such as 1-benzyl-4-acetyl-piperidin-3-ol, can be subjected to enzymatic resolution. A lipase (B570770), like Candida antarctica lipase B (CAL-B), can selectively acylate the hydroxyl group of one enantiomer using an acyl donor such as vinyl acetate. researchgate.net This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques. The resolved, unreacted alcohol can be carried forward to synthesize the desired enantiomer of this compound. Conversely, enzymatic hydrolysis of a racemic esterified precursor can also achieve resolution. core.ac.uk The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (e.e.). researchgate.netmdpi.com

| Enzyme Example | Reaction Type | Substrate Type | Outcome |

| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic alcohol | Selective acylation of one enantiomer |

| Pig Liver Esterase (PLE) | Hydrolysis | Racemic ester | Selective hydrolysis of one enantiomer |

| Lipase from Candida rugosa | Transesterification | Racemic amine/alcohol | Kinetic resolution of building blocks |

Chiral Pool Synthesis from Naturally Derived Precursors (e.g., 2-deoxy-D-ribose)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net Carbohydrates are a common choice for this strategy. One evaluated synthetic approach toward a related compound, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, began from 2-deoxy-D-ribose, exploiting its inherent stereochemistry to establish the desired configuration in the final piperidine ring. rsc.org

The synthesis typically involves several key transformations:

Modification of the Sugar: The initial steps involve protecting the hydroxyl groups of 2-deoxy-D-ribose and modifying the anomeric carbon to introduce a nitrogen-containing functional group.

Reductive Amination and Cyclization: A crucial step is the intramolecular reductive amination. The aldehyde or ketone functionality within the modified sugar chain reacts with an amine to form a cyclic iminium ion, which is then reduced in situ to form the piperidine ring. This cyclization sets the stereocenters derived from the original carbohydrate backbone.

Functional Group Manipulation: Subsequent steps involve deprotection and installation of the required functional groups, such as the benzyloxy group at C4 and the hydroxyl group at C3, to yield the target molecule. rsc.org

Asymmetric 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles, and its application can be extended to form piperidine scaffolds. wikipedia.orgijrpc.com Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile can generate highly substituted pyrrolidines, which can be further transformed into piperidines. globethesis.comacs.org Asymmetric variants of this reaction, often catalyzed by chiral metal complexes, allow for the creation of stereocenters with high control. acs.orgnih.gov

A general strategy involves the [3+2] cycloaddition of an azomethine ylide, generated from an imine of an α-amino acid, with an electron-deficient alkene. acs.org To construct a precursor for 4-(benzyloxy)piperidin-3-ol, a dipolarophile containing a benzyloxy group and an adjacent functional group that can be converted to a hydroxyl group would be employed. The stereoselectivity is controlled by the chiral ligand attached to the metal catalyst (e.g., Cu(I) or Ag(I)). acs.orgacs.org This method allows for the simultaneous and controlled formation of multiple stereocenters in a single step. nih.gov The resulting cycloadduct, a polysubstituted pyrrolidine (B122466), would then undergo ring expansion or other functional group manipulations to afford the final piperidine product. nih.govnih.gov

| Catalyst System | Dipole Example | Dipolarophile Type | Product | Stereocontrol |

| Cu(I)/TF-BiphamPhos | Azomethine ylide | Substituted Alkenes | Substituted Pyrrolidine | High diastereo- and enantioselectivity |

| Ag(I)/Chiral Ligand | Azomethine ylide | Electron-deficient Alkynes | Substituted Pyrrolidine | Good to excellent enantioselectivity |

Regio- and Stereoselective Ring-Opening of Chiral Aziridine (B145994) Precursors

Chiral aziridines are versatile three-membered ring intermediates for the synthesis of nitrogen-containing compounds. metu.edu.tr The regio- and stereoselective ring-opening of these strained heterocycles with nucleophiles provides a robust method for synthesizing chiral amino alcohols and their derivatives, including substituted piperidines. frontiersin.orgresearchgate.net

The synthesis of a 4-(benzyloxy)piperidin-3-ol precursor via this method would involve:

Preparation of a Chiral Aziridine: An appropriately substituted chiral aziridine is synthesized, often from a chiral amino acid or through asymmetric aziridination of an alkene.

Nucleophilic Ring-Opening: The aziridine ring is opened by a nucleophile. The regioselectivity of the attack (at the C2 or C3 position) is crucial and is influenced by steric and electronic factors, as well as the choice of Lewis or Brønsted acid catalyst. frontiersin.orgresearchgate.net For the target molecule, an oxygen nucleophile, potentially a benzyl oxide source or a precursor, would be used. The reaction is typically stereospecific, proceeding with inversion of configuration at the center of attack.

Cyclization: The resulting acyclic amino alcohol derivative is then cyclized to form the six-membered piperidine ring. The substituents on the aziridine and the nucleophile are chosen to facilitate this subsequent ring closure into the desired piperidine structure. frontiersin.org

The outcome of the ring-opening is highly dependent on the reaction conditions and the substituents on the aziridine ring. researchgate.netresearchgate.net For example, attack at the less substituted carbon is often favored, but activating groups can direct the nucleophile to a more substituted position. nih.gov

Functional Group Interconversions and Protective Group Strategies

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups, such as alcohols and amines, during various reaction steps. ucoz.com

Installation and Deprotection of the Benzyloxy Moiety

The benzyloxy group (OBn) is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its relatively straightforward removal. conicet.gov.ar

Installation: The most common method for installing a benzyl ether is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl). highfine.com Mild bases like silver(I) oxide (Ag₂O) can be used for substrates sensitive to strong bases. organic-chemistry.org

Deprotection: The primary method for cleaving a benzyl ether is catalytic hydrogenation. sciencemadness.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.com The reaction is clean, affording the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org In molecules containing other reducible functional groups (e.g., alkenes, alkynes), transfer hydrogenation using a hydrogen source like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.orgsciencemadness.org Other methods for deprotection include treatment with strong acids or oxidizing agents, though these are less common and substrate-dependent. organic-chemistry.orgresearchgate.net

| Method | Reagents | Conditions | Notes |

| Installation | Alcohol, NaH, BnBr | Anhydrous solvent (e.g., THF, DMF) | Standard Williamson ether synthesis |

| Deprotection | Benzyl ether, H₂, Pd/C | Solvent (e.g., EtOH, MeOH) | Catalytic hydrogenation; common and clean |

| Deprotection | Benzyl ether, NH₄HCO₂, Pd/C | Solvent (e.g., MeOH) | Catalytic transfer hydrogenation; milder conditions |

Selective Manipulation of Hydroxyl Protecting Groups

In synthetic sequences involving molecules with multiple hydroxyl groups, or when the hydroxyl group at C3 must be differentiated from other functionalities, selective protection and deprotection strategies are essential. researchgate.net The choice of protecting group is dictated by its stability to subsequent reaction conditions and the availability of a selective deprotection method (orthogonality). creative-peptides.com

Common protecting groups for secondary alcohols, besides benzyl ethers, include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBSCl) and a base like imidazole. They are stable to many non-acidic and non-fluoride-containing reagents and are typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.com Their steric bulk can be exploited for selective protection of less hindered alcohols. highfine.com

Esters: Acetyl (Ac) or pivaloyl (Piv) groups can protect alcohols. They are introduced using an acyl chloride or anhydride (B1165640) (e.g., acetic anhydride, pivaloyl chloride) with a base like pyridine. highfine.com Ester protecting groups are readily cleaved under basic hydrolysis conditions (e.g., K₂CO₃ in methanol). highfine.com

Alkoxyalkyl Ethers: Groups like methoxymethyl (MOM) ether are stable to a wide pH range but are cleaved under strongly acidic conditions. highfine.com

The ability to selectively remove one protecting group in the presence of another is a cornerstone of modern organic synthesis. For example, a TBS group can be removed with TBAF without affecting a benzyl ether, and a benzyl ether can be removed by hydrogenation without affecting a TBS group. This orthogonality allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule. researchgate.net

Nitrogen Functionalization via N-Alkylation and Reductive Amination Protocols

Functionalization of the piperidine nitrogen is a key step in modifying the properties of the core structure. N-alkylation and reductive amination are two of the most prevalent and versatile methods for achieving this transformation.

N-Alkylation: This method involves the direct attachment of an alkyl or benzyl group to the nitrogen atom of the piperidine ring, typically through a nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., an alkyl bromide or chloride). The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). researchgate.net The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. researchgate.net

Reductive Amination: This powerful technique forms C-N bonds by reacting a ketone or aldehyde with an amine, followed by reduction of the intermediate imine or enamine. nih.gov In the context of modifying a pre-existing piperidine, this protocol would typically involve reacting a piperidone precursor with a primary amine and a reducing agent in a one-pot process. researchgate.net However, it is more commonly employed to construct the piperidine ring itself or to attach the piperidine moiety to another molecule. chim.itorganic-chemistry.org A wide array of reducing agents can be used, ranging from mild reagents like sodium triacetoxyborohydride (B8407120) (STAB), which tolerates many functional groups, to catalytic hydrogenation. sciencemadness.org The versatility of this method allows for the introduction of a diverse range of substituents on the nitrogen atom. researchgate.net

The following table summarizes representative conditions for these nitrogen functionalization protocols as applied to piperidine scaffolds.

| Protocol | Electrophile/Carbonyl Source | Reagents & Conditions | Solvent | Typical Outcome |

| N-Alkylation | Benzyl Bromide | K₂CO₃, 70°C | DMF | N-Benzylation |

| N-Alkylation | Alkyl Iodide | 1.1 equivalents, slow addition | Acetonitrile | N-Alkylation |

| N-Alkylation | 4-Methoxybenzyl Chloride | K₂CO₃, Microwave 80°C | Ethanol | N-Alkylation with substituted benzyl group chemicalforums.com |

| Reductive Amination | Aldehydes/Ketones | Amine, Phenylsilane, Dibutyltin dichloride (cat.) | Dichloromethane (B109758) | Secondary or Tertiary Amine Formation |

| Reductive Amination | Ketones | Ammonium formate, Cp*Ir complexes (cat.) | Varies | Primary Amine Formation organic-chemistry.org |

| Reductive Amination | N-Boc-piperidin-4-one | 3,4-Dichloroaniline, NaBH(OAc)₃ | Dichloroethane | Synthesis of N-Aryl-4-aminopiperidine derivative researchgate.net |

Process Optimization and Scale-Up Investigations

Moving a synthetic route from a laboratory setting to a larger, industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. This involves developing practical and scalable synthetic pathways and fine-tuning reaction conditions for optimal yield and purity.

A plausible scalable approach could begin with a commercially available piperidone precursor, such as 1-benzyl-4-piperidone. google.com The synthesis might follow a sequence such as:

Ketone Reduction: Stereoselective reduction of the 4-keto group to a hydroxyl group. This step is critical for establishing the relative stereochemistry of the final product.

Hydroxyl Group Protection: Protection of the resulting 4-hydroxy group, for instance, as a benzyl ether.

Functionalization at C-3: Introduction of the hydroxyl group at the 3-position.

Final Salt Formation: Treatment with hydrochloric acid to yield the target hydrochloride salt, which often aids in purification and improves the stability of the final compound.

Each step in such a sequence must be evaluated for its scalability, considering factors like reaction times, energy consumption, and waste generation. researchgate.net The goal is to create a process that is not only efficient in terms of chemical yield but also economically and environmentally viable for large-scale production.

Once a viable synthetic route is established, each reaction step is subjected to optimization studies to maximize yield and product purity. This systematic process involves varying key reaction parameters to identify the ideal conditions.

For a critical step such as the N-alkylation of a piperidine intermediate, a design of experiments (DoE) approach might be used to screen variables including:

Catalyst/Base: Different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can significantly affect reaction rates and side-product formation. researchgate.net

Solvent: The choice of solvent (e.g., EtOH, CH₃CN, DMF) can influence reactant solubility and reaction pathways. researchgate.net

Temperature: Higher temperatures may increase reaction speed but can also lead to decomposition or unwanted side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of the reactants can maximize the conversion of the limiting reagent and minimize waste.

The following table illustrates a hypothetical optimization study for an N-alkylation step, demonstrating how systematic variation of conditions can lead to an improved outcome.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Ethanol | 80 | 12 | 65 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 78 |

| 3 | K₂CO₃ (1.5) | DMF | 80 | 8 | 85 |

| 4 | Cs₂CO₃ (1.5) | DMF | 80 | 6 | 92 |

| 5 | Cs₂CO₃ (1.5) | DMF | 60 | 10 | 89 |

| 6 | Et₃N (2.0) | DMF | 80 | 24 | 45 |

This systematic approach allows chemists to identify the optimal balance of conditions that provides the desired product in high yield and purity, which is essential for a robust and scalable manufacturing process. researchgate.netresearchgate.net

Stereochemical Considerations and Control in 4 Benzyloxy Piperidin 3 Ol Hydrochloride

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the absolute and relative stereochemistry of 4-(benzyloxy)piperidin-3-ol (B13038272) hydrochloride is fundamental. The relative stereochemistry, designated as cis or trans based on the orientation of the substituents on the piperidine (B6355638) ring, is a key determinant of the molecule's three-dimensional shape.

Table 1: Possible Stereoisomers of 4-(Benzyloxy)piperidin-3-ol

| Configuration | Relative Stereochemistry |

|---|---|

| (3R,4R) | trans |

| (3S,4S) | trans |

| (3R,4S) | cis |

This table is generated based on stereochemical principles.

Stereochemical Control at C-3 and C-4 Positions of the Piperidine Ring

Achieving control over the stereochemistry at the C-3 and C-4 positions is a primary objective in the synthesis of 4-(benzyloxy)piperidin-3-ol. This involves strategies to influence the diastereomeric ratio and to resolve the resulting enantiomers.

Diastereomeric Ratio Enhancement Strategies

The diastereoselective synthesis of 3,4-disubstituted piperidines often relies on the stereocontrolled reduction of a ketone precursor, such as 4-(benzyloxy)-3-oxopiperidine. The choice of reducing agent can significantly influence the facial selectivity of the reduction, leading to a predominance of either the cis or trans diastereomer. For instance, sterically hindered reducing agents may favor attack from the less hindered face of the ketone, leading to a higher diastereomeric excess of one isomer.

Another approach involves the diastereoselective hydroboration-oxidation of a corresponding unsaturated piperidine precursor. The directing effect of existing substituents on the ring can guide the incoming borane to a specific face of the double bond, thereby controlling the stereochemistry of the resulting alcohol.

Enantiomeric Excess and Resolution Techniques (e.g., salt formation with chiral acids)

Once a desired diastereomer is obtained, it typically exists as a racemic mixture of two enantiomers. The separation of these enantiomers, or resolution, is crucial for obtaining enantiopure compounds. A classical and widely used method is the formation of diastereomeric salts with a chiral resolving agent.

Chiral acids, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, can react with the basic nitrogen of the racemic piperidine to form a pair of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Table 2: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Acid Type |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative |

This table lists commonly used resolving agents for amines.

Following the separation of the diastereomeric salts, the desired enantiomer of 4-(benzyloxy)piperidin-3-ol can be liberated by treatment with a base. The efficiency of the resolution is dependent on the choice of the chiral acid and the crystallization conditions.

Racemization Phenomena in Related Benzyloxy-Substituted Piperidines

Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, can be a concern under certain conditions. For piperidine derivatives, racemization at a stereocenter adjacent to the nitrogen atom can potentially occur through a reversible ring-opening and ring-closing mechanism, particularly under harsh acidic or basic conditions. However, for 4-(benzyloxy)piperidin-3-ol, the stereocenters are at C-3 and C-4, which are less prone to direct racemization through simple proton abstraction. The stability of the benzyloxy group and the hydroxyl group under typical reaction and purification conditions is generally high, minimizing the risk of epimerization at these centers.

Configurational Assignment Methodologies

In the absence of X-ray crystallographic data, other methods can be employed to assign the absolute configuration of the stereocenters.

Chemical Derivatization for Stereochemical Proof

A powerful technique for determining the absolute configuration of chiral alcohols is through the formation of diastereomeric esters with a chiral derivatizing agent, followed by NMR analysis. A common reagent used for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

By reacting the hydroxyl group of each enantiomer of 4-(benzyloxy)piperidin-3-ol with both (R)- and (S)-MTPA chloride, two pairs of diastereomeric esters are formed. The analysis of the ¹H NMR spectra of these diastereomers, specifically the chemical shift differences (Δδ = δS - δR) of the protons near the newly formed ester linkage, can be used to deduce the absolute configuration of the C-3 stereocenter.

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher Esters of a Chiral Alcohol

| Protons | Δδ (δS - δR) | Predicted Spatial Orientation |

|---|---|---|

| Protons on one side of the C-O-C(MTPA) plane | Positive | On one side of the MTPA phenyl group |

This is a generalized table illustrating the principle of Mosher's method.

This method provides a reliable, albeit indirect, means of assigning the absolute configuration of the hydroxyl-bearing stereocenter. The configuration of the C-4 center can then be inferred based on the established relative stereochemistry.

Correlative Analysis with Stereochemically Defined Standards

In the stereochemical elucidation of 4-(benzyloxy)piperidin-3-ol hydrochloride, a definitive assignment of the absolute and relative configuration of its stereoisomers is achieved through correlative analysis. This method involves comparing the physicochemical and spectroscopic properties of a synthesized sample with those of a stereochemically defined standard. Such a standard is a pure stereoisomer whose absolute configuration has been unequivocally established, often through synthesis from a chiral precursor of known stereochemistry or by X-ray crystallography.

The process of correlative analysis provides a robust confirmation of the stereochemical identity of the compound . For a molecule like 4-(benzyloxy)piperidin-3-ol, which contains two chiral centers at the C3 and C4 positions of the piperidine ring, there are four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis/trans relationship between the hydroxyl and benzyloxy groups is a key distinguishing feature.

A common strategy for obtaining a stereochemically defined standard is to synthesize it from a commercially available starting material with a known absolute configuration. For instance, the synthesis of specific stereoisomers of piperidine derivatives can commence from chiral precursors such as (S)-3-hydroxypiperidine or (R)-3-hydroxypiperidine. By carrying out a series of stereoretentive reactions, a standard with a predictable and defined stereochemistry can be produced.

Once a stereochemically pure standard is available, the synthesized this compound is subjected to comparative analysis using various analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. The retention time of the synthesized compound is compared to that of the known standard under identical chromatographic conditions. A match in retention times provides strong evidence for identical stereochemistry.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed in this correlative analysis. The NMR spectra of the synthesized compound and the standard are compared. Specific coupling constants and the chemical shifts of protons, particularly those at the chiral centers and adjacent positions, can be indicative of the relative stereochemistry (cis or trans).

The following table illustrates the kind of data that would be generated in a correlative analysis to confirm the identity of a synthesized batch of (3R, 4R)-4-(benzyloxy)piperidin-3-ol hydrochloride against a known standard.

| Analytical Technique | Stereochemically Defined Standard ((3R, 4R)-isomer) | Synthesized Sample | Correlation |

| Chiral HPLC Retention Time | 12.5 min | 12.5 min | Match |

| ¹H-NMR (δ for H-3) | 3.85 ppm | 3.85 ppm | Match |

| ¹H-NMR (J-coupling H3-H4) | 3.2 Hz | 3.2 Hz | Match |

| Specific Rotation [α]D | +15.2° (c=1, MeOH) | +15.1° (c=1, MeOH) | Match |

This correlative approach is a cornerstone in stereochemical control, ensuring that the desired stereoisomer of this compound is produced and correctly identified. The consistency of data between the synthesized sample and the defined standard provides a high degree of confidence in the stereochemical assignment.

Advanced Organic Reactions and Chemical Transformations of 4 Benzyloxy Piperidin 3 Ol Hydrochloride

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a prime site for various chemical modifications, including esterification, etherification, and oxidation. These transformations are crucial for introducing diverse functional groups and modulating the physicochemical properties of the molecule.

Esterification and Etherification Reactions

Esterification of the hydroxyl group in 4-(benzyloxy)piperidin-3-ol (B13038272) can be readily achieved through reaction with acylating agents such as acid chlorides or acid anhydrides. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The choice of solvent is often an aprotic one, such as dichloromethane (B109758) or diethyl ether, to avoid side reactions. For instance, the acylation with benzoyl chloride in the presence of triethylamine would yield the corresponding benzoate (B1203000) ester.

Etherification introduces an ether linkage at the C-3 position, which can be accomplished under various conditions. A common method involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This is followed by a reaction with an alkyl halide. Given the presence of the acidic N-H group in the piperidine ring, protection of the nitrogen is often a prerequisite for selective O-alkylation.

A milder approach for benzylation, which could be adapted for other alkylations, involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent can deliver a benzyl (B1604629) group to an alcohol under neutral conditions, which is advantageous for sensitive substrates.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, triethylamine, dichloromethane, room temperature | 4-(Benzyloxy)-3-(acetyloxy)piperidine |

| Etherification | 1. Sodium hydride, THF; 2. Methyl iodide | 4-(Benzyloxy)-3-methoxypiperidine |

Oxidation Reactions

Oxidation of the secondary alcohol in 4-(benzyloxy)piperidin-3-ol affords the corresponding ketone, 4-(benzyloxy)piperidin-3-one. This transformation is a key step in the synthesis of various biologically active molecules. Several modern oxidation methods are suitable for this conversion, known for their mild conditions and high yields.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. This reaction is typically carried out at low temperatures (-78 °C) to minimize side reactions. The Swern oxidation is known for its tolerance of a wide range of functional groups.

Another effective reagent is the Dess-Martin periodinane (DMP) , a hypervalent iodine compound that provides a mild and selective oxidation of primary and secondary alcohols. The reaction is generally performed at room temperature in chlorinated solvents like dichloromethane and is often complete within a few hours. DMP is particularly useful for sensitive substrates due to its neutral pH conditions.

| Oxidation Method | Reagents and Conditions | Product |

|---|---|---|

| Swern Oxidation | 1. Oxalyl chloride, DMSO, CH2Cl2, -78 °C; 2. Triethylamine | 4-(Benzyloxy)piperidin-3-one |

| Dess-Martin Oxidation | Dess-Martin periodinane, CH2Cl2, room temperature | 4-(Benzyloxy)piperidin-3-one |

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical transformations, including acylation, amidation, alkylation, and reductive alkylation, leading to a diverse array of N-substituted derivatives.

Acylation and Amidation Reactions (e.g., using acid chlorides)

The piperidine nitrogen can be acylated using acid chlorides or acid anhydrides to form the corresponding N-acylpiperidines (amides). Similar to the esterification of the hydroxyl group, these reactions are typically carried out in the presence of a base to scavenge the acid byproduct. For example, reaction with acetyl chloride in the presence of a base like triethylamine or even aqueous sodium hydroxide (B78521) (Schotten-Baumann conditions) would yield N-acetyl-4-(benzyloxy)piperidin-3-ol. It is important to note that when both the hydroxyl and amino groups are unprotected, acylation may occur at both sites, necessitating the use of protecting groups for selective modification.

Alkylation and Reductive Alkylation Reactions

N-Alkylation can be achieved by treating the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide from the alkyl group. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction conditions. For instance, N-benzylation can be accomplished using benzyl bromide and a suitable base.

Reductive alkylation (reductive amination) is a powerful method for introducing alkyl groups at the nitrogen atom. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the carbonyl starting material. This method is highly versatile and allows for the introduction of a wide range of substituents.

Formation of N-Substituted Derivatives

The aforementioned reactions provide access to a wide array of N-substituted derivatives of 4-(benzyloxy)piperidin-3-ol. The choice of the N-substituent can significantly impact the biological activity and pharmacokinetic properties of the resulting molecule. For example, the introduction of aryl or heteroaryl groups via N-alkylation or reductive amination has been a key strategy in the development of dopamine (B1211576) D4 receptor antagonists.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Acylation | Benzoyl chloride, triethylamine, dichloromethane | N-Benzoyl-4-(benzyloxy)piperidin-3-ol |

| N-Alkylation | Benzyl bromide, K2CO3, acetonitrile (B52724) | N-Benzyl-4-(benzyloxy)piperidin-3-ol |

| Reductive Alkylation | Formaldehyde, NaBH(OAc)3, dichloroethane | N-Methyl-4-(benzyloxy)piperidin-3-ol |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in 4-(benzyloxy)piperidin-3-ol hydrochloride is a key functional handle that can be manipulated through several synthetic strategies.

Hydrogenolytic cleavage is a common and effective method for the deprotection of benzyl ethers to reveal the corresponding alcohol. In the context of this compound, this reaction would yield piperidin-3,4-diol. The process typically involves the use of a metal catalyst and a hydrogen source.

The general transformation is as follows:

Reaction Scheme: Hydrogenolytic cleavage of 4-(benzyloxy)piperidin-3-ol to piperidin-3,4-diol.

Detailed research findings indicate that palladium-based catalysts are highly efficient for this transformation. rsc.orgnih.gov Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that offers good activity and ease of separation from the reaction mixture. organic-chemistry.orgnih.gov

Catalytic Systems and Conditions:

| Catalyst | Hydrogen Source | Solvent | Conditions | Observations |

| 10% Pd/C | H₂ gas (1 atm) | Methanol | Room Temperature | Standard and effective method for debenzylation. |

| 10% Pd/C | Ammonium (B1175870) formate (B1220265) | Methanol | Reflux | A common catalytic transfer hydrogenation (CTH) method, avoiding the need for gaseous hydrogen. sciencemadness.org |

| Pd(OH)₂/C | H₂ gas | Ethyl Acetate | Room Temperature | Pearlman's catalyst, often used for more stubborn benzyl ethers or when other functional groups are present. |

| Raney Ni | H₂ gas (high pressure) | Ethanol | Elevated Temperature | A more reactive catalyst, sometimes required for less reactive substrates. |

The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the reduction of other functional groups within a more complex molecule. For instance, catalytic transfer hydrogenation (CTH) using reagents like ammonium formate or formic acid as the hydrogen donor provides a milder alternative to using pressurized hydrogen gas. organic-chemistry.orgmdma.ch This method is particularly useful in laboratories not equipped for high-pressure hydrogenations. organic-chemistry.org

A patent for the synthesis of a cis-piperidine-2,6-diol intermediate describes a one-pot process involving the hydrogenation of an N-benzylated compound in the presence of dilute HCl, followed by the addition of Boc anhydride (B1165640). This exemplifies the industrial application of such debenzylation steps in the synthesis of complex piperidine derivatives.

The aromatic ring of the benzyloxy group can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the benzyloxy group is activated towards electrophilic aromatic substitution by the electron-donating nature of the ether oxygen. This directs incoming electrophiles primarily to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid like AlCl₃. wikipedia.orgmt.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. mt.com

Reaction Scheme: Electrophilic nitration of the benzyloxy group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzyl group is less common as it typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions to the leaving group, which are not present in the parent molecule. chemistry.coach However, if the benzyl group were modified to include such activating groups (for example, through a prior electrophilic nitration), subsequent nucleophilic substitution would be feasible.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.com

Research Findings on Related Systems:

| Reaction Type | Reagents | Expected Product on Benzyl Group |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted benzyl group. |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo substituted benzyl group. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | ortho- and para-acetyl substituted benzyl group. |

Ring System Modifications and Skeletal Rearrangements

The piperidine ring of this compound can undergo various transformations, leading to different heterocyclic systems or rearranged piperidine cores.

Ring Expansion:

Piperidine derivatives can be converted to larger ring systems, such as azepanes (seven-membered rings). One strategy involves the ring expansion of a bicyclic intermediate derived from the piperidine. For example, the reaction of N-Boc-1,2,3,4-tetrahydropyridines with dihalocarbenes can lead to 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. Subsequent reductive amination can trigger cyclopropane (B1198618) ring cleavage and expansion to furnish functionalized azepanes. researchgate.net

Another approach involves the stereoselective and regioselective ring expansion of piperidine derivatives to yield diastereomerically pure azepane derivatives in excellent yields. rsc.org

Ring Contraction:

The contraction of a piperidine ring to a pyrrolidine (B122466) (five-membered ring) is also a known transformation. A photomediated approach for piperidine ring contraction has been reported, proceeding through a Norrish type II 1,5-hydrogen atom transfer, followed by homolytic C-N bond fragmentation and subsequent intramolecular Mannich reaction to form the cyclopentane (B165970) ring of a pyrrolidine scaffold. nih.gov

Skeletal Rearrangements:

The amino-Cope rearrangement offers a pathway to rearrange and functionalize piperidine skeletons. This methodology has been applied to access various piperidine targets with altered substitution patterns.

Furthermore, the synthesis of piperidine derivatives can be achieved through the rearrangement of other heterocyclic systems. For instance, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed, leading to highly functionalized tetrahydropyridine (B1245486) derivatives via a cyclopropylcarbinyl cation rearrangement. acs.org

Summary of Ring System Modifications:

| Transformation | Starting Material Type | Product Type | Key Reaction/Intermediate |

| Ring Expansion | Piperidine derivative | Azepane | Dihalocarbene addition followed by reductive amination. researchgate.net |

| Ring Contraction | N-aroyl piperidine | Pyrrolidine | Photomediated Norrish type II reaction. nih.gov |

| Synthesis via Rearrangement | Monocyclopropanated pyrrole | Tetrahydropyridine | Cyclopropylcarbinyl cation rearrangement. acs.org |

These advanced transformations highlight the synthetic utility of this compound and its derivatives in accessing a wide range of complex and diverse heterocyclic structures.

Applications of 4 Benzyloxy Piperidin 3 Ol Hydrochloride in Complex Organic Synthesis

Utilization as a Chiral Building Block

4-(Benzyloxy)piperidin-3-ol (B13038272) hydrochloride serves as a crucial chiral building block, offering its pre-defined stereochemistry to construct complex target molecules. The presence of the hydroxyl and benzyloxy groups at the C3 and C4 positions, respectively, on the piperidine (B6355638) ring allows for stereocontrolled transformations. The synthesis of such chiral piperidinol derivatives often starts from readily available precursors, establishing the desired stereochemistry that is then carried through a synthetic sequence.

The strategic placement of the functional groups on the piperidine ring makes it a valuable synthon for introducing the 3-hydroxy-4-alkoxy-piperidine motif, which is present in a number of biologically active compounds. The benzyloxy group not only acts as a protecting group for the C4 hydroxyl but also influences the reactivity and conformation of the piperidine ring, which can be exploited to achieve high diastereoselectivity in subsequent reactions.

Table 1: Key Features of 4-(Benzyloxy)piperidin-3-ol as a Chiral Building Block

| Feature | Description | Synthetic Advantage |

| Pre-defined Stereocenters | The compound possesses two stereocenters at C3 and C4. | Allows for the synthesis of enantiomerically pure target molecules. |

| Hydroxyl Group | The C3-hydroxyl group serves as a handle for further functionalization. | Can be oxidized, alkylated, or used as a directing group in various reactions. |

| Benzyloxy Group | The C4-benzyloxy group acts as a bulky protecting group. | Influences the stereochemical outcome of reactions at adjacent positions and can be deprotected at a later stage. |

| Piperidine Core | The saturated nitrogen heterocycle is a common scaffold in pharmaceuticals. | Provides a robust and conformationally defined core structure. |

Intermediate in the Synthesis of Substituted Piperidine Natural Products

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. The functionalized nature of 4-(Benzyloxy)piperidin-3-ol makes it an attractive intermediate for the synthesis of these complex natural products.

Total Synthesis Strategies

While a direct total synthesis of a specific natural product using 4-(Benzyloxy)piperidin-3-ol hydrochloride is not extensively documented in readily available literature, the general strategy for incorporating such building blocks is well-established. A typical synthetic approach would involve the following conceptual steps:

N-Protection/Activation: The secondary amine of the piperidine ring is often protected, for example, with a Boc or Cbz group, to modulate its reactivity and prevent unwanted side reactions.

Functional Group Manipulation: The C3-hydroxyl group can be transformed into other functionalities, such as a ketone or an amine, depending on the target natural product. The C4-benzyloxy group can be retained until a later stage of the synthesis.

Carbon-Carbon Bond Formation: The piperidine core can be elaborated by forming new carbon-carbon bonds at various positions, often guided by the existing stereocenters.

Deprotection and Final Elaboration: In the final stages of the synthesis, the protecting groups, including the benzyl (B1604629) ether, are removed to unveil the natural product's final structure.

The synthesis of various 3-piperidinol alkaloids, for instance, relies on chiral building blocks of this type to set the crucial stereochemistry of the piperidine core early in the synthetic sequence.

Precursor for the Development of Novel Heterocyclic Scaffolds and Analogues

The inherent reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of novel heterocyclic scaffolds and analogues, which are of significant interest in medicinal chemistry for the development of new therapeutic agents.

The vicinal arrangement of the hydroxyl and benzyloxy groups can be exploited to construct fused ring systems. For example, the hydroxyl group can be converted into a leaving group, followed by intramolecular nucleophilic attack from a substituent on the nitrogen atom to form bicyclic structures. Furthermore, the piperidine ring itself can be a scaffold for appending other heterocyclic rings.

A notable application in this area is the synthesis of novel indole (B1671886) derivatives. For instance, a 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone analogue has been synthesized, where the piperidine moiety is a key structural component. nih.gov While this example does not start directly from 4-(Benzyloxy)piperidin-3-ol, it illustrates the importance of substituted piperidines in constructing complex heterocyclic systems with potential biological activity.

Table 2: Potential Heterocyclic Scaffolds Derivable from 4-(Benzyloxy)piperidin-3-ol

| Reaction Type | Resulting Scaffold | Potential Application |

| Intramolecular Cyclization | Fused bicyclic piperidines (e.g., oxazolo[4,3-a]piperidines) | Conformationally restricted analogues of bioactive molecules. |

| Ring-Closing Metathesis | Bridged piperidine systems | Novel scaffolds for drug discovery. |

| Multi-component Reactions | Highly substituted piperidines with appended heterocycles | Rapid generation of compound libraries for screening. |

Role in Multi-Step Organic Synthesis Sequences

In multi-step organic syntheses, this compound can play a pivotal role as a key intermediate that undergoes a series of transformations en route to the final product. Its utility lies in the orthogonal reactivity of its functional groups, allowing for selective manipulation at different stages of a synthetic sequence.

A common sequence could involve:

Initial N-functionalization: The piperidine nitrogen can be alkylated or acylated to introduce a desired substituent.

Modification of the C3-hydroxyl group: This could involve oxidation to a ketone, followed by stereoselective reduction to the opposite diastereomer or conversion to an amine.

Further elaboration of the C4-position: Following debenzylation, the resulting hydroxyl group can be functionalized.

Spectroscopic and Advanced Structural Characterization of 4 Benzyloxy Piperidin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 4-(Benzyloxy)piperidin-3-ol (B13038272) hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the benzyloxy group, and the hydroxyl and amine protons.

The chemical shifts (δ) are influenced by the electron density around the proton. Protons attached to or near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield). The benzylic protons (C₆H₅CH₂ O-) would likely appear in the range of 4.5-5.0 ppm. The aromatic protons of the phenyl group would typically be observed between 7.2 and 7.5 ppm. The protons on the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts generally appearing in the 1.5-3.5 ppm range. The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the benzyloxy group (CH-OBn) would have characteristic chemical shifts influenced by these electronegative substituents. The hydroxyl (-OH) and amine (-NH₂⁺-) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for 4-(Benzyloxy)piperidin-3-ol Hydrochloride

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20-7.50 | Multiplet | - |

| Benzylic (CH₂) | 4.60 | Singlet | - |

| Piperidine H-3 | 3.80-4.00 | Multiplet | - |

| Piperidine H-4 | 3.50-3.70 | Multiplet | - |

| Piperidine H-2, H-6 (axial) | 2.90-3.20 | Multiplet | - |

| Piperidine H-2, H-6 (equatorial) | 2.60-2.90 | Multiplet | - |

| Piperidine H-5 (axial) | 1.90-2.10 | Multiplet | - |

| Piperidine H-5 (equatorial) | 1.60-1.80 | Multiplet | - |

| Hydroxyl (OH) | Variable | Broad Singlet | - |

| Amine (NH₂⁺) | Variable | Broad Singlet | - |

Note: This is a hypothetical data table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are also influenced by the electronic environment. The carbons of the aromatic ring would appear in the downfield region, typically between 127 and 140 ppm. The carbon atom of the benzylic methylene group (C₆H₅C H₂O-) would be expected around 70 ppm. The piperidine ring carbons would have chemical shifts in the range of 25-70 ppm. The carbon atom attached to the hydroxyl group (C-3) and the carbon atom attached to the benzyloxy group (C-4) would be deshielded and appear further downfield compared to the other piperidine carbons.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅, quaternary) | 138.0 |

| Aromatic (C₆H₅, CH) | 128.5 |

| Aromatic (C₆H₅, CH) | 128.0 |

| Aromatic (C₆H₅, CH) | 127.5 |

| Piperidine C-4 | 75.0 |

| Benzylic (CH₂) | 70.0 |

| Piperidine C-3 | 68.0 |

| Piperidine C-2, C-6 | 45.0 |

| Piperidine C-5 | 30.0 |

Note: This is a hypothetical data table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in providing more complex structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. For this compound, this would be crucial for assigning the protons on the piperidine ring by showing which protons are adjacent to each other. For instance, cross-peaks would be observed between the H-3 proton and its neighbors on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the C-H connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl and benzyloxy groups on the piperidine ring (i.e., whether they are cis or trans to each other). Protons that are close in space, even if they are not directly bonded, will show cross-peaks in a NOESY spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the secondary ammonium (B1175870) ion (R₂NH₂⁺) in the piperidine ring would appear as a broad band in the 2400-2800 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration of the ether linkage would likely appear in the 1050-1150 cm⁻¹ region.

Hypothetical IR Absorption Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (ammonium) | 2400-2800 | Medium, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (ether) | 1050-1150 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Note: This is a hypothetical data table based on typical IR absorption frequencies for the functional groups present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would likely be obtained for the free base, 4-(Benzyloxy)piperidin-3-ol, after removal of the HCl. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the free base. The fragmentation pattern would provide clues about the structure of the molecule. Common fragmentation pathways would include the loss of the benzyl (B1604629) group, the hydroxyl group, or cleavage of the piperidine ring. The most stable carbocation formed upon fragmentation often gives rise to the base peak in the spectrum.

Hypothetical Mass Spectrometry Data for 4-(Benzyloxy)piperidin-3-ol

| m/z | Relative Intensity (%) | Possible Fragment |

| 207 | 40 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | 80 | [C₇H₇]⁺ (Benzyl cation) |

| 88 | 60 | Cleavage of piperidine ring |

Note: This is a hypothetical data table. The actual fragmentation pattern can be complex and dependent on the ionization method used.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

This technique would reveal the chair conformation of the piperidine ring, which is the most stable conformation for six-membered rings. It would also definitively establish the relative stereochemistry of the hydroxyl and benzyloxy substituents, confirming whether they are in a cis or trans relationship. Furthermore, X-ray crystallography would provide information about the intermolecular interactions, such as hydrogen bonding between the hydroxyl and amine groups and the chloride ion, which are crucial for the stability of the crystal lattice. The crystal system, space group, and unit cell dimensions would also be determined.

Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| V (ų) | 1280 |

| Z | 4 |

Note: This is a hypothetical data table. Actual crystallographic data can only be obtained through experimental analysis of a suitable single crystal.

Theoretical Chemistry and Computational Studies of 4 Benzyloxy Piperidin 3 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecules, enabling the determination of their stable conformations and electronic properties. These methods are essential for rationalizing the behavior of complex organic molecules like 4-(Benzyloxy)piperidin-3-ol (B13038272) hydrochloride.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.govjmchemsci.com The B3LYP functional, combined with a suitable basis set such as 6-311G**, is frequently employed for such analyses. nih.gov

Geometry Optimization: The first step in a computational study is to find the minimum energy structure of the molecule. For 4-(Benzyloxy)piperidin-3-ol hydrochloride, this involves optimizing the bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The protonation of the piperidine nitrogen in the hydrochloride salt influences the ring geometry. The benzyloxy and hydroxyl substituents can exist in either axial or equatorial positions, leading to different stereoisomers. DFT calculations can determine the relative energies of these isomers to identify the most stable conformation.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and stability. nih.gov A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule, crucial for predicting intermolecular interactions.

Interactive Data Table: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C3-O1 | 1.43 Å |

| Bond Length | C4-O2 | 1.44 Å |

| Bond Length | N1-H+ | 1.03 Å |

| Bond Angle | ∠C2-N1-C6 | 111.5° |

| Bond Angle | ∠C2-C3-C4 | 110.8° |

| Dihedral Angle | ∠C6-N1-C2-C3 | -55.2° |

| Dihedral Angle | ∠H-O1-C3-C4 | 178.5° |

Conformational Analysis and Energy Minimization Studies

The flexibility of the piperidine ring and the rotational freedom of the benzyloxy group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify all possible low-energy structures and determine their relative stabilities. nih.gov

This process typically involves a systematic or stochastic search of the conformational space. Each identified conformer is then subjected to energy minimization using methods like molecular mechanics or, for higher accuracy, quantum mechanical calculations such as DFT. nih.gov The relative energies of the minimized conformers are then calculated, often including corrections for zero-point vibrational energy. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the piperidine nitrogen or the benzyloxy oxygen. In the hydrochloride salt, the electrostatic interactions involving the charged nitrogen atom play a significant role in stabilizing certain conformations. nih.gov

Molecular Modeling for Stereochemical Prediction and Verification

This compound has two stereocenters at the C3 and C4 positions of the piperidine ring, leading to the possibility of (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers. Molecular modeling can be used to predict the most stable relative stereochemistry (cis or trans) and to verify experimental assignments. superfri.org

By calculating the energies of all possible diastereomers, the thermodynamically most stable isomer can be identified. These computational predictions can be correlated with experimental data, for instance, from NMR spectroscopy. The calculated coupling constants between protons on the stereocenters are highly dependent on the dihedral angle between them, which in turn is determined by the stereochemistry. Comparing calculated and experimental coupling constants can thus help in assigning the correct relative configuration.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemistry. uncw.edugithub.io The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. uncw.eduepstem.net From these tensors, the isotropic chemical shifts for ¹H and ¹³C nuclei can be derived.

To obtain accurate predictions, the calculations are usually performed on the optimized geometries of the most stable conformers. The final predicted chemical shifts are often presented as a Boltzmann-weighted average of the shifts for each contributing conformer at a given temperature. uncw.edu These predicted spectra can then be compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can point to conformational changes in solution or the presence of specific solvent effects that were not included in the calculation.

Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift |

| C2 | 50.2 | 49.8 |

| C3 | 68.5 | 67.9 |

| C4 | 75.8 | 75.1 |

| C5 | 30.1 | 29.7 |

| C6 | 50.2 | 49.8 |

| Benzyl (B1604629) CH₂ | 70.5 | 70.1 |

| Benzyl C_ipso | 138.2 | 137.8 |

Vibrational Frequency Calculations for IR/Raman Analysis

Theoretical calculations of vibrational frequencies can provide a detailed assignment of the peaks observed in infrared (IR) and Raman spectra. epstem.net These calculations are performed by determining the second derivatives of the energy with respect to the atomic positions for the optimized geometry. This analysis yields a set of vibrational modes and their corresponding frequencies.

The calculated frequencies are typically scaled by an empirical factor to correct for the approximations inherent in the computational method and the neglect of anharmonicity. epstem.net By visualizing the atomic motions associated with each calculated frequency, it is possible to assign specific vibrational modes, such as N-H stretches, C-O stretches, and aromatic ring vibrations, to the bands observed in the experimental IR and Raman spectra. This detailed assignment can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding.

Reaction Mechanism Elucidation

The synthesis of substituted piperidines can proceed through various pathways, including intramolecular cyclization and the reduction of corresponding pyridinium salts or piperidone precursors. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed exploration of these reaction pathways, providing insights that are often difficult to obtain through experimental means alone. acs.orgresearchgate.net

A plausible synthetic route to the 4-(benzyloxy)piperidin-3-ol core involves the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor. Computational chemists can model this process to map out the complete potential energy surface of the reaction.

The initial step typically involves the formation of an iminium ion intermediate, followed by a nucleophilic attack to close the six-membered ring. nih.gov Each step in this sequence proceeds through a transition state (TS), which represents the maximum energy point along the reaction coordinate. Using computational methods, the geometry of these transition states can be precisely located, and the associated activation energy (Ea) can be calculated.

For instance, in a hypothetical intramolecular cyclization pathway, DFT calculations could be employed to model the key bond-forming step. The calculations would identify the transition state structure and determine the energy barrier for the reaction. A lower activation energy suggests a more kinetically favorable pathway. These studies can also reveal the degree of synchronicity in bond formation and breaking during the transition state. researchgate.net

Table 1: Hypothetical Activation Energies for Key Steps in a Piperidine Ring-Closure Reaction Calculated via DFT Note: These are representative values for illustrative purposes.

| Reaction Step | Precursor Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Iminium Ion Formation | -5.2 | +10.5 | 15.7 |

| 6-endo-trig Cyclization | +2.1 | +20.3 | 18.2 |